molecular formula C19H18N4O3 B2404229 methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate CAS No. 2034350-19-9

methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate

Cat. No.: B2404229
CAS No.: 2034350-19-9
M. Wt: 350.378
InChI Key: YNZSXBYTMRNPMW-UHFFFAOYSA-N
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Description

The compound “methyl 4-(((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, a carbamoyl group, and a benzoate ester . These functional groups suggest that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic and planar, while the carbamoyl and benzoate groups can participate in various forms of intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine and pyrazole rings, as well as the carbamoyl and benzoate groups. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups suggests that it might have good solubility in polar solvents .

Future Directions

Further studies could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activity. It could also be interesting to explore its potential applications in fields such as medicinal chemistry .

Properties

IUPAC Name

methyl 4-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-23-16(10-17(22-23)15-4-3-9-20-11-15)12-21-18(24)13-5-7-14(8-6-13)19(25)26-2/h3-11H,12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZSXBYTMRNPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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